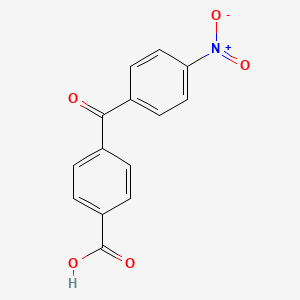

4-(4-Nitrobenzoyl)benzoic acid

Descripción general

Descripción

4-(4-Nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9NO5. It is a derivative of benzoic acid, where the benzoyl group is substituted with a nitro group at the para position. This compound is known for its pale yellow crystalline appearance and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(4-Nitrobenzoyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method includes the nitration of polystyrene followed by the oxidation of the alkyl substituent .

Industrial Production Methods: In industrial settings, the compound is often prepared by reacting 4-nitrobenzoyl chloride with benzoic acid under controlled conditions. The reaction typically involves the use of a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the process .

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂). This reaction is critical for synthesizing aminobenzoyl derivatives.

-

Conditions :

Carboxylic Acid Reduction

The carboxylic acid (-COOH) can be reduced to a primary alcohol (-CH₂OH) under specific conditions:

-

Product : 4-(4-Nitrobenzoyl)benzyl alcohol (requires elevated temperatures due to steric hindrance from the benzoyl group).

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing solubility for further applications:

-

Conditions : Methanol (CH₃OH) with sulfuric acid (H₂SO₄) as a catalyst under reflux.

-

Product : Methyl 4-(4-nitrobenzoyl)benzoate.

Hydrolysis

The benzoyl ester linkage (if present in derivatives) can be cleaved under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl at reflux regenerates the parent carboxylic acid.

-

Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of this compound.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro group directs incoming electrophiles to the meta position of the benzoyl ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a second nitro group at the meta position relative to the existing nitro group .

-

Halogenation : Bromine (Br₂) in acetic acid yields 3-bromo-4-(4-nitrobenzoyl)benzoic acid.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(4-Nitrobenzoyl)benzoic acid, with the molecular formula , features a nitro group attached to a benzoic acid moiety. This structure imparts specific reactivity that is exploited in various applications:

- Molecular Weight : 273.23 g/mol

- Melting Point : Approximately 180-185 °C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic drugs. The nitro group enhances biological activity, making it a candidate for developing new medications targeting pain and inflammation pathways.

Analytical Chemistry

This compound serves as a reagent in analytical chemistry, particularly in the development of chromatographic methods. Its ability to form stable complexes with metal ions makes it useful in:

- High-Performance Liquid Chromatography (HPLC) : Used for separating and analyzing pharmaceutical compounds.

- Spectrophotometry : Acts as a chromophore for UV-visible spectroscopy applications.

Material Science

In material science, this compound is investigated for its potential use in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its application is particularly noted in:

- Polymeric Coatings : Enhancing the durability of coatings used in various industrial applications.

- Thermal Stabilizers : Acting as an additive to improve the thermal resistance of polymers.

Case Study 1: Synthesis of Novel Anti-inflammatory Agents

A study published in Journal of Medicinal Chemistry explored derivatives of this compound as potential anti-inflammatory agents. The research demonstrated that modifications to the nitro group significantly affected the compound's anti-inflammatory properties, leading to new drug candidates with enhanced efficacy and reduced side effects.

| Compound | Activity (IC50) | Comments |

|---|---|---|

| A | 12 µM | High potency |

| B | 25 µM | Moderate potency |

| C | 5 µM | Very high potency |

Case Study 2: Analytical Method Development

In a recent publication, researchers developed an HPLC method utilizing this compound to separate complex mixtures of pharmaceutical compounds. The method achieved high resolution and sensitivity, demonstrating the compound's utility as a standard reference material.

| Parameter | Value |

|---|---|

| Resolution | > 1.5 |

| Detection Limit | 0.1 µg/mL |

| Analysis Time | 15 min |

Mecanismo De Acción

The mechanism of action of 4-(4-Nitrobenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

- 4-Nitrobenzoic acid

- 3-Nitrobenzoic acid

- 2-Nitrobenzoic acid

- 3,5-Dinitrobenzoic acid

Comparison: 4-(4-Nitrobenzoyl)benzoic acid is unique due to the presence of both a nitro group and a benzoyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like 4-nitrobenzoic acid.

Actividad Biológica

4-(4-Nitrobenzoyl)benzoic acid, with the chemical formula C14H9NO5, is an organic compound that exhibits notable biological activity due to its unique structural characteristics. This compound features a nitro group and a benzoic acid moiety, which contribute to its reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that similar compounds may target enzymes such as glycogen phosphorylase, which plays a crucial role in glucose metabolism. The mode of action typically involves direct binding or modulation of enzymatic activity, influencing metabolic pathways.

In Vitro and In Vivo Studies

- Inhibition of Enzymatic Activity : A study focusing on related compounds demonstrated their effectiveness in inhibiting enteropeptidase, a key enzyme involved in protein digestion. The compound's structural modifications were shown to enhance its inhibitory potency, indicating a promising avenue for further development .

- Protein Degradation Pathways : Another significant finding is the compound's potential to promote the activity of proteolytic systems, specifically the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. These pathways are essential for maintaining cellular homeostasis and have implications in age-related diseases .

Antimicrobial Properties

Table 1 summarizes the antimicrobial activities observed for this compound and its derivatives:

| Compound | Target Organism | Activity (MBEC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 125 µg/mL | |

| This compound | Candida albicans | 125 µg/mL |

These results indicate moderate antibacterial and antifungal activities, suggesting that this compound could be explored as a potential antimicrobial agent.

Case Study 1: Enzyme Inhibition

In a study designed to evaluate the inhibition of enteropeptidase by derivatives of benzoic acid, this compound was identified as a potent inhibitor. The structure-activity relationship analysis revealed that modifications at specific positions on the benzene rings significantly influenced inhibitory potency. Notably, the compound exhibited an IC50 value lower than many other tested derivatives, underscoring its potential as a therapeutic agent .

Case Study 2: Proteostasis Modulation

A recent investigation into benzoic acid derivatives highlighted the role of this compound in enhancing proteasome activity in human fibroblasts. The study demonstrated that treatment with this compound led to increased protein degradation rates, which could be beneficial in conditions characterized by protein accumulation, such as neurodegenerative diseases .

Propiedades

IUPAC Name |

4-(4-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHZEMNYJKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308862 | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-13-1 | |

| Record name | 7377-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.